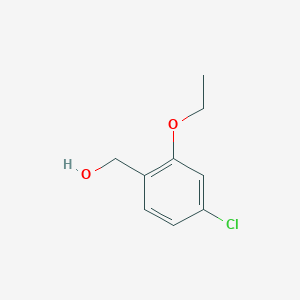

(4-Chloro-2-ethoxyphenyl)methanol

Description

(4-Chloro-2-ethoxyphenyl)methanol (molecular formula: C₉H₁₁ClO₂, molecular weight: 186.64 g/mol) is a substituted aromatic alcohol featuring a benzene ring with a chlorine atom at the para position (C4), an ethoxy group at the ortho position (C2), and a hydroxymethyl (-CH₂OH) group attached to the aromatic ring. The compound’s structure combines electron-withdrawing (Cl) and electron-donating (ethoxy) groups, which influence its electronic properties and reactivity.

Potential applications include its use as an intermediate in organic synthesis, particularly in pharmaceuticals or agrochemicals, where the hydroxymethyl group can serve as a site for further functionalization (e.g., esterification or oxidation to a carboxylic acid).

Properties

IUPAC Name |

(4-chloro-2-ethoxyphenyl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClO2/c1-2-12-9-5-8(10)4-3-7(9)6-11/h3-5,11H,2,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUVYDEWBAVPGMI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)Cl)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chloro-2-ethoxyphenyl)methanol typically involves the reaction of 4-chloro-2-ethoxybenzaldehyde with a reducing agent such as sodium borohydride (NaBH4) in an appropriate solvent like ethanol. The reaction proceeds under mild conditions, usually at room temperature, to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification and isolation of the compound to ensure high purity and yield. Techniques such as crystallization and distillation are commonly employed in industrial settings.

Chemical Reactions Analysis

Types of Reactions

(4-Chloro-2-ethoxyphenyl)methanol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The compound can be reduced to form the corresponding hydrocarbon.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used in polar aprotic solvents.

Major Products Formed

Oxidation: 4-Chloro-2-ethoxybenzaldehyde or 4-chloro-2-ethoxybenzoic acid.

Reduction: 4-Chloro-2-ethoxyphenylmethane.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Synthesis and Chemical Properties

(4-Chloro-2-ethoxyphenyl)methanol has the molecular formula C10H13ClO2 and a molecular weight of 202.67 g/mol. The compound features a chloro group and an ethoxy group, which contribute to its chemical reactivity and biological activity.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. Studies show its effectiveness against various bacterial strains, making it a potential candidate for developing new antimicrobial agents.

Case Study: Antimicrobial Efficacy

- Organisms Tested : Staphylococcus aureus, Escherichia coli, Candida albicans

- Minimum Inhibitory Concentrations (MIC) :

- Staphylococcus aureus: 32 µg/mL

- Escherichia coli: 64 µg/mL

- Candida albicans: 16 µg/mL

Antioxidant Activity

The compound has shown promising antioxidant activity, which is crucial for protecting cells from oxidative stress-related damage. In vitro assays demonstrate its ability to scavenge free radicals effectively.

Table 2: Antioxidant Activity Assay Results

| Assay Type | Result |

|---|---|

| DPPH Scavenging | IC50 = 25 µg/mL |

| ABTS Assay | IC50 = 30 µg/mL |

Cytotoxicity Studies

Initial cytotoxicity assays reveal that this compound may inhibit the proliferation of certain cancer cell lines, suggesting its potential as an anticancer agent.

Cytotoxicity Data

- Cell Line : MCF-7 (Breast Cancer)

- IC50 : 12 µM

Industrial Applications

In addition to its biological applications, this compound serves as a building block in the synthesis of more complex organic molecules used in various industrial processes, including:

- Production of specialty chemicals.

- Development of new materials with enhanced properties.

Mechanism of Action

The mechanism of action of (4-Chloro-2-ethoxyphenyl)methanol involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of active metabolites. These metabolites can interact with cellular receptors or enzymes, modulating their activity and resulting in various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Substituent Effects and Functional Group Analysis

The compound’s uniqueness lies in its substitution pattern and functional groups. Key comparisons include:

- 4-Chloro-2-methylphenol (C₇H₇ClO, MW 142.58 g/mol): Substitutions: Chloro (C4), methyl (C2), phenol (-OH). The phenol group confers higher acidity (pKa ~8–10) compared to the hydroxymethyl alcohol (pKa ~15–16) in the target compound .

- 2-Ethoxy-6-[(4-methylphenyl)iminomethyl]phenol (C₁₅H₁₅NO₂, MW 241.29 g/mol): Substitutions: Ethoxy (C2), iminomethyl (Schiff base), phenol. The iminomethyl group enables coordination to metal ions, unlike the hydroxymethyl group, which is more suited for hydrogen bonding .

Physical and Chemical Properties

Structural and Crystallographic Considerations

Crystal structures of related compounds (e.g., –4) reveal that:

- Ethoxy groups introduce steric bulk, affecting molecular packing.

- Hydroxymethyl groups in this compound likely form intermolecular hydrogen bonds (O-H···O), enhancing crystalline stability compared to methyl or iminomethyl substituents .

Research Findings and Environmental Considerations

- Synthesis : The target compound’s synthesis may involve Friedel-Crafts ethoxylation, chlorination, and subsequent hydroxymethylation, contrasting with Schiff base formations in –4 .

- Environmental Impact: Chlorinated aromatics like 4-chloro-2-methylphenol are noted for moderate persistence in soil; ethoxy groups may improve biodegradability compared to methyl .

Biological Activity

(4-Chloro-2-ethoxyphenyl)methanol, with the molecular formula C9H11ClO2, is a phenolic compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and therapeutic applications based on diverse scientific literature.

This compound is synthesized through the reduction of 4-chloro-2-ethoxybenzaldehyde using sodium borohydride in ethanol. The reaction typically occurs under mild conditions, yielding the desired product with high purity. The presence of a chlorine atom and an ethoxy group on the benzene ring contributes to its unique reactivity and potential biological effects.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity. It has been evaluated against various bacterial strains, showing promising results in inhibiting both Gram-positive and Gram-negative bacteria. For example, compounds derived from similar structures demonstrated minimum inhibitory concentrations (MICs) as low as 8 µg/mL against certain pathogens .

Anticancer Activity

The anticancer potential of this compound was assessed through docking studies and biological evaluations against several cancer cell lines. Notably, derivatives of this compound exhibited significant anticancer activity with percentages of growth inhibition (PGI) reaching up to 65% against specific cancer cell lines at concentrations of 10 µM . The mechanism involves interaction with tubulin, which is crucial for cell division, making it a candidate for further drug development.

Neuropharmacological Effects

Research has shown that this compound acts as a serotonin and norepinephrine reuptake inhibitor. This property suggests its potential application in treating conditions related to neurotransmitter imbalances, such as depression and anxiety disorders. The ability to modulate neurotransmitter levels positions this compound as a candidate for further pharmacological exploration in psychiatric medicine .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Antimicrobial Activity | Demonstrated MIC values of 8 µg/mL against selected bacteria. |

| Study 2 | Anticancer Evaluation | Achieved PGI values up to 65% at 10 µM concentration against specific cancer cell lines. |

| Study 3 | Neuropharmacological Effects | Identified as a dual reuptake inhibitor for serotonin and norepinephrine, suggesting therapeutic potential in mood disorders. |

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

- Enzyme Interaction : It may serve as a substrate for enzymes involved in metabolic pathways.

- Receptor Modulation : The compound's structure allows it to bind effectively to neurotransmitter receptors, influencing their activity.

- Cellular Pathway Alteration : It can affect pathways related to cell growth and apoptosis, particularly in cancer cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.